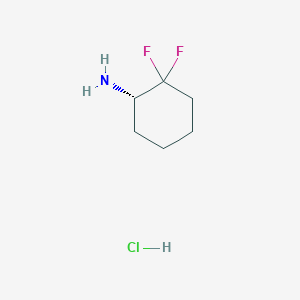

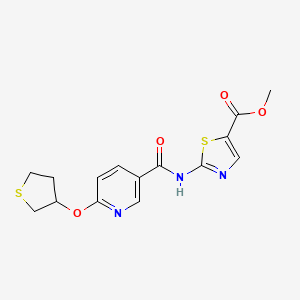

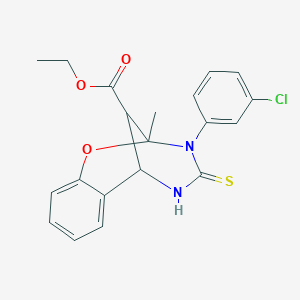

![molecular formula C22H28ClN3O4S B2952934 N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215801-71-0](/img/structure/B2952934.png)

N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involved coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .科学的研究の応用

Drug Delivery Systems

This compound has been utilized in the development of drug delivery systems . Its structure allows for the creation of polymeric hydrogels that can respond to changes in pH, making it suitable for targeted drug release. The presence of dimethylamino groups can enhance the interaction with biological membranes, facilitating the delivery of therapeutic agents .

Antimicrobial Applications

The quaternary ammonium groups within the compound’s structure exhibit antimicrobial properties. These groups can interact with bacterial membranes, potentially disrupting their function. This makes the compound a candidate for use in antimicrobial coatings or additives in materials to prevent bacterial growth .

CO2 Sensing

The tertiary amine groups in the compound can react with carbon dioxide, which suggests its application in CO2 sensing technologies. This could be particularly useful in environmental monitoring, where detecting and measuring CO2 levels is crucial .

Gene Delivery

Due to its ability to complex with nucleic acids, this compound can be used as a cationic monomer in the synthesis of gene delivery vectors. This application is significant in the field of gene therapy, where delivering genetic material into cells is a fundamental process .

Self-Healing Materials

The compound’s structure is conducive to the creation of self-healing materials. When incorporated into polymers, it can contribute to the development of materials that can repair themselves after damage, which is valuable in extending the lifespan of various products .

COX Inhibition

There is evidence to suggest that derivatives of this compound may have COX-1 inhibitory activity, which could be explored for anti-inflammatory applications. Although the activity is weak compared to traditional COX inhibitors, it presents a starting point for further drug development .

Crosslinking Agent

The compound has potential use as a crosslinking agent in the preparation of nanofiber matrices. This application is important in tissue engineering, where creating stable structures that mimic the extracellular matrix is essential .

Fluorescent Labeling

Lastly, the compound’s structure, which includes a benzothiazole moiety, might be explored for fluorescent labeling in biological assays. Fluorescent compounds are often used to visualize or track biological molecules in research .

特性

IUPAC Name |

N-[3-(dimethylamino)propyl]-3,5-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S.ClH/c1-24(2)10-7-11-25(21(26)15-12-16(27-3)14-17(13-15)28-4)22-23-20-18(29-5)8-6-9-19(20)30-22;/h6,8-9,12-14H,7,10-11H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDFHHAESVXCCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC(=CC(=C3)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

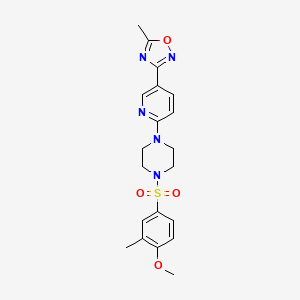

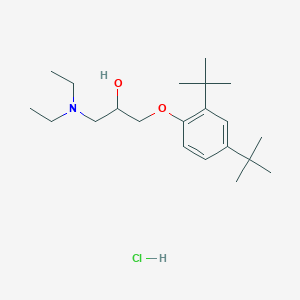

![2-Amino-4-[(Boc-amino)methyl]pyrimidine](/img/structure/B2952855.png)

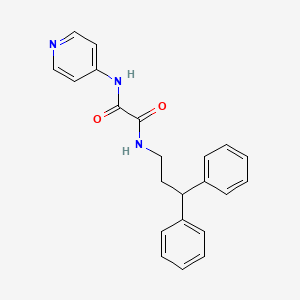

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2952856.png)

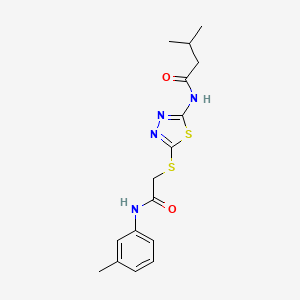

![3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N,N-dimethylbenzamide](/img/structure/B2952857.png)

![3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2952861.png)